2-(3-Oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid
Description
Properties
CAS No. |
253325-04-1 |
|---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-(3-oxo-1,4-dihydroisoquinolin-2-yl)propanoic acid |
InChI |
InChI=1S/C12H13NO3/c1-8(12(15)16)13-7-10-5-3-2-4-9(10)6-11(13)14/h2-5,8H,6-7H2,1H3,(H,15,16) |
InChI Key |
GFDKTQNDRRKPHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N1CC2=CC=CC=C2CC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid typically involves the following steps:
Formation of the Isoquinoline Ring: This can be achieved through the Pomeranz-Fritsch reaction, where benzaldehyde reacts with aminoacetaldehyde diethyl acetal.
Introduction of the Keto Group: The keto group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of the Propanoic Acid Group: This step can involve the reaction of the isoquinoline derivative with a suitable propanoic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the keto group, to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the keto group can yield alcohol derivatives.
Substitution: The isoquinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated isoquinoline derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Table 1: Structural Features and Similarities
*Calculated based on molecular formula (C₁₃H₁₃NO₃).
Key Observations:
Oxidation State Variations: The target compound’s 3-oxo group distinguishes it from non-oxygenated analogs like 2-(3,4-dihydroisoquinolin-2-yl)propanoic acid . The 3-oxo group may increase electrophilicity, influencing reactivity in nucleophilic addition or redox reactions.
Substituent Diversity: Pyridinyl (CAS 610258-80-5) and thienyl (CAS 1052538-07-4) substitutions introduce aromatic heterocycles, altering electronic properties and bioavailability.
Salt Forms :
Reactivity Considerations :
- The 3-oxo group in the target compound may participate in keto-enol tautomerism, affecting stability and interaction with biological targets.
- Propanoic acid chains enable conjugation with biomolecules (e.g., peptides) via carboxylate activation .
Physicochemical and Pharmacological Properties
Table 2: Property Comparison
*Estimated using computational tools (e.g., ChemDraw).
Pharmacological Insights :
- PPARγ/δ-targeting analogs (e.g., 2-(3-sulfonylbenzamido)benzoic acid derivatives) highlight the importance of the carboxylic acid group and aromatic systems in receptor binding .
- Discontinued analogs (e.g., CAS 938350-35-7 ) may indicate challenges in stability or efficacy, underscoring the need for optimized substituents.
Biological Activity
2-(3-Oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid is a compound that belongs to the isoquinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic effects and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The chemical structure of 2-(3-Oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 233.22 g/mol
This compound features a dihydroisoquinoline core, which is significant in medicinal chemistry due to its pharmacological properties.
Biological Activity Overview
The biological activity of 2-(3-Oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid has been investigated in various studies. Key activities include:
- Anticancer Activity : Studies have shown that derivatives of isoquinoline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to 2-(3-Oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid have demonstrated IC values in the low micromolar range against breast cancer (MCF-7) and liver cancer (HepG2) cells .
- Enzyme Inhibition : This compound has been identified as a potential inhibitor of specific enzymes such as carbonic anhydrase and receptor tyrosine kinases, which are crucial in cancer progression and metabolic pathways .
The mechanisms through which 2-(3-Oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid exerts its biological effects include:
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : Evidence suggests that it can trigger apoptotic pathways in malignant cells.
- Inhibition of Angiogenesis : By inhibiting key growth factors involved in angiogenesis, it may reduce tumor growth and metastasis.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic contexts:
- Study on Anticancer Activity : A study published in MDPI reported that isoquinoline derivatives had potent anticancer activity with IC values ranging from 0.34 to 0.39 μM against specific cancer lines . This suggests that 2-(3-Oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid could be a lead compound for further development.
- Inhibitory Effects on Enzymes : Research indicates that this compound exhibits inhibitory effects on carbonic anhydrase with comparable efficacy to established inhibitors . Such activity is relevant for developing treatments for conditions like glaucoma and certain cancers.
Table 1: Biological Activities of Related Isoquinoline Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
